molecular formula C13H10BrFO B6334424 1-(Benzyloxy)-2-bromo-3-fluorobenzene CAS No. 1206776-16-0

1-(Benzyloxy)-2-bromo-3-fluorobenzene

Cat. No.: B6334424
CAS No.: 1206776-16-0
M. Wt: 281.12 g/mol
InChI Key: IATFKXLVVBJVPB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-3-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-3-fluorobenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and halogen exchange reactions.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-bromo-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Catalysts like palladium or copper are often used in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(Benzyloxy)-2-bromo-3-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-3-fluorobenzene involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in different chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-2-bromo-3-fluorobenzene is unique due to the combination of the benzyloxy, bromine, and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-fluoro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATFKXLVVBJVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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